molecular formula C24H26N2O5S B12154147 3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcar bonyl)-3-pyrrolin-2-one

3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcar bonyl)-3-pyrrolin-2-one

Cat. No.: B12154147
M. Wt: 454.5 g/mol
InChI Key: ZTFXIBKLBBMKOE-UHFFFAOYSA-N
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Description

“3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” is a complex organic compound that features multiple functional groups, including a hydroxyl group, a morpholine ring, a prop-2-enyloxyphenyl group, and a thienylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” typically involves multi-step organic reactions. Key steps may include:

  • Formation of the pyrrolin-2-one core through cyclization reactions.
  • Introduction of the thienylcarbonyl group via acylation reactions.
  • Attachment of the prop-2-enyloxyphenyl group through etherification.
  • Addition of the morpholin-4-ylethyl group via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

    Reduction: The thienylcarbonyl group can be reduced to a thienylmethyl group.

    Substitution: The morpholin-4-ylethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Conditions involving strong nucleophiles like NaNH2 (Sodium amide) or KOH (Potassium hydroxide).

Major Products

  • Oxidation of the hydroxyl group results in a ketone.
  • Reduction of the thienylcarbonyl group results in a thienylmethyl derivative.
  • Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis to create more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology

  • Potential applications in drug discovery due to its complex structure and functional groups.
  • Investigated for its interactions with biological macromolecules.

Medicine

  • Explored for its potential as a therapeutic agent in treating various diseases.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry

  • Used in the development of new materials with specific properties.
  • Investigated for its potential use in catalysis and other industrial processes.

Mechanism of Action

The mechanism of action of “3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one: Lacks the prop-2-enyloxyphenyl group.

    3-Hydroxy-1-(2-piperidin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

The presence of the prop-2-enyloxyphenyl group and the morpholin-4-ylethyl group in “3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” may confer unique chemical properties and biological activities compared to similar compounds. These structural features could influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

4-hydroxy-1-(2-morpholin-4-ylethyl)-2-(3-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H26N2O5S/c1-2-12-31-18-6-3-5-17(16-18)21-20(22(27)19-7-4-15-32-19)23(28)24(29)26(21)9-8-25-10-13-30-14-11-25/h2-7,15-16,21,28H,1,8-14H2

InChI Key

ZTFXIBKLBBMKOE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4

Origin of Product

United States

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